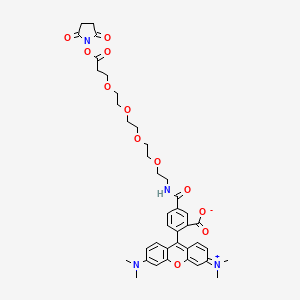

TAMRA-PEG4-NHS ester

Description

Significance of Fluorescent Labeling Reagents in Modern Biomedical and Chemical Research

Fluorescent labeling is a cornerstone of contemporary biomedical and chemical research, providing a non-radioactive and highly sensitive method for studying biological processes at the molecular and cellular levels. nih.gov Fluorescent labeling reagents, also known as fluorescent probes or dyes, are molecules that can absorb light at a specific wavelength and emit it at a longer wavelength. mdpi.com This phenomenon, known as fluorescence, allows researchers to visualize, track, and quantify specific molecules, cells, or tissues. the-scientist.com

The applications of fluorescent labeling are vast and continue to expand with technological advancements. In molecular biology, it is used to label proteins, nucleic acids, and other biomolecules to study their interactions, localization, and dynamics within living cells. nih.gov This has been instrumental in dissecting complex cellular processes such as signal transduction, gene expression, and protein trafficking. nih.gov In medical diagnostics, fluorescent labeling is employed in techniques like immunoassays and flow cytometry to detect disease markers with high specificity and sensitivity. Furthermore, it plays a crucial role in drug discovery by enabling the monitoring of a drug's distribution and interaction with its target within a biological system. The ability to perform real-time monitoring in living cells and organisms provides invaluable insights into molecular and cellular dynamics.

Overview of Bioconjugation Chemistry Principles in Research Applications

Bioconjugation is the chemical process of covalently linking two or more molecules, where at least one is a biomolecule such as a protein, peptide, or nucleic acid. susupport.comcreative-biostructure.com This technique allows for the creation of new hybrid molecules with tailored properties and functionalities that are not found in the individual components. creative-biostructure.comnumberanalytics.com The fundamental principle of bioconjugation lies in the selective and stable chemical bond formation between specific functional groups on the interacting molecules. numberanalytics.com The reactions are designed to be highly specific and efficient, occurring under mild conditions to preserve the structure and function of the biomolecule. numberanalytics.com

A variety of chemical strategies are employed in bioconjugation, often targeting specific functional groups present on biomolecules. creative-biostructure.com Common targets include the primary amines in lysine (B10760008) residues and the N-terminus of proteins, and thiol groups in cysteine residues. creative-biostructure.com The choice of conjugation chemistry depends on several factors, including the nature of the biomolecules, the desired properties of the final conjugate, and the specific application. sigmaaldrich.com Bioconjugation has become an indispensable tool in numerous research areas, including the development of antibody-drug conjugates (ADCs) for targeted cancer therapy, the creation of diagnostic imaging agents, and the immobilization of enzymes for industrial applications. susupport.comnumberanalytics.com

Role of Fluorophore-Linker-Reactive Group Architectures in Research Probes

The effectiveness of a fluorescent labeling reagent is largely determined by its molecular architecture, which typically consists of three key components: a fluorophore, a linker, and a reactive group. frontiersin.orgmdpi.com Each component plays a distinct and crucial role in the functionality of the probe.

Fluorophore (TAMRA): The fluorophore is the component responsible for the fluorescence properties of the probe. mdpi.com In the case of TAMRA-PEG4-NHS ester, the fluorophore is Tetramethylrhodamine (B1193902) (TAMRA). TAMRA is a well-established and widely used red-orange fluorescent dye known for its bright, pH-insensitive fluorescence and good photostability. aatbio.commedchemexpress.com These properties make it a reliable choice for a variety of fluorescence-based detection methods.

Linker (PEG4): The linker, or spacer arm, connects the fluorophore to the reactive group. frontiersin.org In this compound, the linker is a tetraethylene glycol (PEG4) chain. The PEG linker is hydrophilic, which enhances the water solubility of the entire molecule, a beneficial property when working in aqueous biological environments. conju-probe.combroadpharm.com The length and flexibility of the PEG4 linker also help to minimize steric hindrance between the fluorophore and the target biomolecule, ensuring that the labeling process and the subsequent biological function of the labeled molecule are not impeded. lumiprobe.com

Reactive Group (NHS Ester): The reactive group is responsible for forming a stable covalent bond with the target biomolecule. frontiersin.org this compound utilizes an N-hydroxysuccinimide (NHS) ester as its reactive group. NHS esters are highly reactive towards primary amines, which are readily available on proteins (in lysine residues and at the N-terminus) and amine-modified oligonucleotides. thermofisher.comlumiprobe.comnih.gov The reaction between an NHS ester and a primary amine forms a stable amide bond, ensuring a permanent attachment of the fluorescent label to the target molecule. creative-biostructure.comthermofisher.com This reaction is typically carried out at a slightly alkaline pH (8.3-8.5) to ensure the deprotonation of the amine group, which is necessary for the reaction to proceed efficiently. lumiprobe.comwindows.net

Contextualizing this compound within Advanced Research Methodologies

This compound is a prime example of a sophisticated research tool that integrates the principles of fluorescence and bioconjugation to enable advanced scientific methodologies. Its specific combination of a bright fluorophore, a flexible and solubilizing linker, and a highly specific reactive group makes it suitable for a range of modern research applications.

For instance, in proteomics, this compound can be used to label proteins for identification and quantification using techniques like fluorescence microscopy and flow cytometry. The ability to fluorescently tag proteins allows for the visualization of their subcellular localization and the study of their interactions with other molecules in real-time. In genomics and molecular diagnostics, it can be used to label amine-modified DNA or RNA probes for use in techniques such as fluorescence in situ hybridization (FISH) and microarrays, enabling the detection and localization of specific nucleic acid sequences.

Furthermore, the principles embodied in the design of this compound are central to the development of more complex research tools. For example, similar fluorophore-linker-reactive group architectures are employed in the construction of probes for Förster Resonance Energy Transfer (FRET) assays, which are used to measure molecular-scale distances and interactions. nih.gov They are also foundational to the development of targeted imaging agents and drug delivery systems, where the fluorophore allows for tracking and the reactive group enables attachment to a targeting moiety or a therapeutic agent.

Interactive Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C40H46N4O11 |

| Molecular Weight | 774.82 g/mol targetmol.com |

| Appearance | Red Solid bioacts.com |

| Solubility | Soluble in DMSO and DMF interchim.fr |

Table 2: Spectral Properties of TAMRA Fluorophore

| Property | Value |

| Excitation Maximum (λex) | ~541-552 nm aatbio.comlumiprobe.com |

| Emission Maximum (λem) | ~567-578 nm aatbio.comlumiprobe.com |

| Molar Extinction Coefficient (ε) | ~84,000 cm⁻¹M⁻¹ lumiprobe.com |

| Fluorescence Quantum Yield (Φ) | ~0.1 lumiprobe.com |

Properties

CAS No. |

2171068-83-8 |

|---|---|

Molecular Formula |

C40H46N4O12 |

Molecular Weight |

774.82 |

IUPAC Name |

2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]benzoate |

InChI |

InChI=1S/C40H46N4O12/c1-42(2)27-6-9-30-33(24-27)55-34-25-28(43(3)4)7-10-31(34)38(30)29-8-5-26(23-32(29)40(49)50)39(48)41-14-16-52-18-20-54-22-21-53-19-17-51-15-13-37(47)56-44-35(45)11-12-36(44)46/h5-10,23-25H,11-22H2,1-4H3,(H-,41,48,49,50) |

InChI Key |

PKALNTYPHULONG-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCOCCOCCOCCOCCC(=O)ON5C(=O)CCC5=O)C(=O)[O-] |

Appearance |

Solid powder |

Purity |

>95% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO, DMF, DCM, Water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

TAMRA-PEG4-NHS ester |

Origin of Product |

United States |

Molecular Design and Mechanistic Principles of Reactivity in Research Contexts

Functional Components and Their Strategic Contributions to Research Utility

The utility of TAMRA-PEG4-NHS ester in research is derived from the synergistic action of its three key components: Tetramethylrhodamine (B1193902) (TAMRA), a Polyethylene (B3416737) Glycol (PEG4) spacer, and an N-Hydroxysuccinimide (NHS) ester. Each part plays a critical role in the functionality of the molecule as a labeling reagent.

Tetramethylrhodamine (TAMRA) as a Spectroscopic Reporter in Research

Tetramethylrhodamine, or TAMRA, is a well-established fluorophore belonging to the rhodamine family of dyes. lumiprobe.commdpi.com Its primary function within the this compound molecule is to act as a spectroscopic reporter, allowing for the detection and quantification of labeled biomolecules. TAMRA exhibits bright fluorescence and is known for its good photostability and a quantum yield that is relatively insensitive to pH changes under physiological conditions. mdpi.com These properties make it a reliable choice for various fluorescence-based detection methods.

The spectroscopic characteristics of TAMRA are central to its application. It can be excited by visible light, typically around 543 or 546 nm, and emits fluorescence at a maximum wavelength of approximately 578 nm. bioacts.com This places its emission in the orange-red region of the visible spectrum. The table below summarizes the key spectroscopic properties of TAMRA.

| Property | Value |

| Maximum Excitation Wavelength (λ_ex) | ~553 nm bioacts.com |

| Maximum Emission Wavelength (λ_em_) | ~578 nm bioacts.com |

| Molar Extinction Coefficient | ≥ 68,000 cm⁻¹M⁻¹ bioacts.com |

| Spectrally Similar Dyes | DyLight 549, ATTO 550, Cy3 bioacts.com |

These properties allow for sensitive detection in techniques such as fluorescence microscopy, flow cytometry, and live-cell imaging. axispharm.com

Polyethylene Glycol (PEG4) Spacer as a Modulator of Bioconjugation Properties

The PEG4 spacer arm provides a flexible and extended connection between the TAMRA fluorophore and the reactive NHS ester. lifetein.comaxispharm.com This physical separation is critical for reducing steric hindrance during the labeling reaction. lifetein.comthermofisher.com When labeling large biomolecules like proteins, the bulky TAMRA dye could potentially interfere with the accessibility of the NHS ester to its target amine group. The PEG4 spacer moves the reactive group away from the fluorophore, allowing for more efficient conjugation to primary amines on the surface of proteins and other molecules. lifetein.comscbt.combiochempeg.com

Polyethylene glycol is known for its biocompatibility and is considered biologically inert and non-immunogenic. lifetein.comthermofisher.com The incorporation of the PEG4 spacer can improve the biocompatibility of the labeled molecule in in vitro research systems. mdpi.comingentaconnect.com Studies have shown that PEG-coated nanoparticles exhibit low cytotoxicity and high biocompatibility. ingentaconnect.comscielo.br By masking the potentially disruptive hydrophobic surface of the TAMRA dye, the PEG spacer can minimize non-specific interactions and reduce the potential for the labeled molecule to interfere with cellular functions. thermofisher.commdpi.com This is particularly important in live-cell imaging and other applications where maintaining the normal physiological state of the cells is paramount.

Reduction of Steric Hindrance in Labeling Reactions

N-Hydroxysuccinimide (NHS) Ester as an Amine-Reactive Moiety

The N-Hydroxysuccinimide (NHS) ester is the workhorse of the this compound compound, providing the means for covalent attachment to biomolecules. glenresearch.comnih.gov It is a highly reactive group that specifically targets primary amines (-NH₂), which are commonly found on the N-terminus of proteins and on the side chain of lysine (B10760008) residues. thermofisher.comglenresearch.com

The reaction mechanism involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. glenresearch.com This reaction proceeds efficiently under mild, slightly alkaline conditions (pH 7-9) to form a stable and irreversible amide bond. glenresearch.comthermofisher.com During this process, the N-hydroxysuccinimide group is released as a byproduct. glenresearch.com The high selectivity of the NHS ester for primary amines minimizes non-specific labeling of other functional groups, ensuring that the fluorescent tag is attached to the intended target. glenresearch.comnih.gov While NHS esters can react with water (hydrolysis), the reaction with primary amines is generally much more favorable, especially at optimal pH and reactant concentrations. glenresearch.comnih.gov The stability of the resulting amide bond is a key advantage, ensuring that the fluorescent label remains attached to the biomolecule throughout the course of an experiment. glenresearch.com

Amine-Reactive Conjugation Chemistry: Mechanism and Selectivity in Research

The utility of this compound in research is fundamentally based on the specific and efficient reactivity of the NHS ester group with primary amines. creative-proteomics.com This reaction forms the basis of a widely used bioconjugation strategy, allowing for the stable attachment of the TAMRA fluorophore to target biomolecules. glenresearch.com

Reaction with Primary Amines (ε-amino groups of Lysine, N-termini)

The NHS ester moiety of the compound readily reacts with primary amines, such as the ε-amino group of lysine residues and the α-amino group at the N-terminus of proteins. thermofisher.comglenresearch.com This reaction involves a nucleophilic attack by the unprotonated amine on the carbonyl carbon of the NHS ester. glenresearch.com For this reaction to proceed efficiently, the pH of the reaction buffer is critical. A slightly alkaline environment (typically pH 7.2-9.0) is optimal to ensure a sufficient concentration of deprotonated, and therefore nucleophilic, primary amines. thermofisher.combio-techne.com Buffers containing primary amines, such as Tris, should be avoided as they can compete with the target molecule for reaction with the NHS ester. thermofisher.com

Formation of Stable Amide Bonds in Biomolecular Conjugates

The reaction between the NHS ester and a primary amine results in the formation of a highly stable amide bond, covalently linking the TAMRA-PEG4 moiety to the target biomolecule. creative-proteomics.comthermofisher.com This process releases N-hydroxysuccinimide as a byproduct, which can be easily removed through standard purification techniques like dialysis or gel filtration. thermofisher.comlumiprobe.com The resulting amide bond is as stable as a natural peptide bond, ensuring the integrity of the fluorescent label under various experimental conditions. creative-proteomics.com This stability is crucial for applications requiring long-term tracking or analysis of the labeled molecule. creative-proteomics.com

Hydrolysis Considerations of NHS Ester During Labeling Procedures

A competing reaction that can occur during the labeling procedure is the hydrolysis of the NHS ester. thermofisher.com In aqueous solutions, the NHS ester can react with water, leading to the formation of an unreactive carboxylic acid and reducing the efficiency of the desired conjugation. The rate of this hydrolysis is pH-dependent, increasing as the pH becomes more alkaline. thermofisher.com For instance, the half-life of an NHS ester can decrease from several hours at pH 7.0 to mere minutes at pH 8.6. thermofisher.com Therefore, careful control of the reaction pH and time is essential to maximize the yield of the labeled biomolecule while minimizing hydrolysis. thermofisher.comlumiprobe.com Performing the reaction in a concentrated solution of the target biomolecule can also favor the desired amine reaction over hydrolysis. thermofisher.com

| pH | Temperature (°C) | Half-life of NHS Ester Hydrolysis |

| 7.0 | 0 | 4-5 hours |

| 8.6 | 4 | 10 minutes |

| This table illustrates the significant impact of pH and temperature on the rate of NHS ester hydrolysis, a critical factor in optimizing labeling efficiency. thermofisher.com |

Impact of PEGylation on Research Probe Performance

The inclusion of the PEG4 linker in the this compound molecule plays a significant role in enhancing its performance as a research probe, particularly in reducing non-specific interactions.

Influence on Non-Specific Binding Interactions

A common challenge in fluorescence-based research is the non-specific binding of probes to surfaces or other biomolecules, which can lead to high background signals and experimental artifacts. plos.orgplos.org The hydrophilic nature of the polyethylene glycol (PEG) chain helps to mitigate these non-specific interactions. nih.gov Studies have shown that PEGylating fluorescent probes can significantly reduce their non-specific adhesion to substrates and cells. plos.orgresearchgate.netgoogle.com This "shielding" effect of the PEG linker is attributed to its ability to create a hydrated layer around the probe, repelling other molecules and preventing unwanted binding. nih.govresearchgate.net This reduction in non-specific binding leads to an improved signal-to-noise ratio and more reliable data in applications such as fluorescence microscopy and single-molecule tracking. plos.orgplos.org

| Probe Characteristic | Effect of PEGylation | Reference |

| Non-specific binding to cells | Greatly reduced | google.com |

| Non-specific binding to substrates | Significantly reduced | plos.orgplos.org |

| Signal-to-noise ratio | Improved | plos.orgplos.org |

| This table summarizes the beneficial effects of PEGylation on the performance of fluorescent probes in research settings. |

Modulation of Probe Diffusion and Accessibility in Complex Biological Systems

The inclusion of the PEG4 linker in the this compound structure is not merely for solubility and spacing; it plays a significant role in modulating how the probe diffuses and accesses its targets within the crowded and heterogeneous environment of a cell or tissue. This modulation is a key factor in the successful application of this probe in complex biological systems.

The hydrophilic nature of the PEG chain creates a hydrated "cloud" around the probe. nih.gov This hydration shell helps to prevent non-specific binding of the probe to other biomolecules and cellular structures through hydrophobic interactions. nih.govresearchgate.net Such non-specific binding can be a major source of background signal in fluorescence imaging, and its reduction by the PEG linker leads to improved signal-to-noise ratios and clearer visualization of the intended target. Research has shown that PEGylation can significantly reduce the non-specific binding of fluorescently labeled peptides to cells. nih.gov

Furthermore, the flexibility and hydrodynamic properties of the PEG chain can influence the diffusional characteristics of the probe. Studies on the diffusion of PEGylated molecules have shown that the presence of even short PEG chains can alter their movement through crowded environments. nih.govresearchgate.net The PEG probe's greater conformational flexibility can facilitate its motion through dense matrices, such as the extracellular matrix or the cytoplasm. nih.gov This enhanced diffusion can be critical for the probe to reach its target, especially if the target is located within a dense cellular compartment.

Research on the effect of PEG chain length on the diffusion of nanoprobes has provided quantitative insights. For instance, studies have shown an inverse relationship between PEG chain length and the diffusion rate of nanoparticles. nih.gov While these studies often involve larger PEG chains and nanoparticles, the fundamental principle that PEGylation influences diffusion is applicable. For a small molecule probe like this compound, the PEG4 linker is expected to enhance its diffusion in aqueous environments and through biological matrices compared to an un-PEGylated counterpart, primarily by minimizing adhesive interactions.

| Finding | Implication for this compound | Source(s) |

| PEGylation reduces non-specific binding to cells and biomolecules. | The PEG4 linker improves the signal-to-noise ratio in imaging experiments by minimizing background fluorescence. | nih.govresearchgate.net |

| Flexible PEG probes can diffuse more rapidly through crowded matrices than rigid probes of similar size. | The flexible PEG4 chain may enhance the ability of the probe to navigate the complex cellular environment to reach its target. | nih.gov |

| PEGylation increases the hydrophilicity of fluorescent dyes. | The PEG4 linker ensures the solubility of the TAMRA probe in aqueous buffers used for biological experiments. | scbt.comacs.org |

| Increasing PEG chain length can decrease the diffusion rate of nanoprobes. | The short PEG4 linker provides a balance between improved properties and maintaining a small size for good accessibility. | nih.gov |

Synthetic Strategies and Advanced Derivatization for Enhanced Research Applications

Fundamental Synthetic Pathways for TAMRA-PEG4-NHS Ester

The creation of this compound is a multi-step process that requires precise control over chemical reactions to link the tetramethylrhodamine (B1193902) (TAMRA) fluorophore to a polyethylene (B3416737) glycol (PEG) spacer, which is then activated with an N-hydroxysuccinimide (NHS) ester.

Multi-Step Synthesis Integrating Fluorophore Activation and Spacer Incorporation

The synthesis begins with the activation of the TAMRA fluorophore. Carboxytetramethylrhodamine (TAMRA) contains a carboxylic acid group that can be activated to facilitate conjugation. acs.org This activated fluorophore is then reacted with a bifunctional PEG linker. The PEG linker, in this case, a tetraethylene glycol (PEG4) derivative, has two reactive ends. One end reacts with the activated TAMRA, while the other end is protected for subsequent modification. nih.gov

A common strategy involves using a PEG4 derivative with a terminal amine group on one end and a protected functional group, such as a t-butyl ester, on the other. smolecule.com The activated TAMRA is coupled to the amine group of the PEG4 linker. Following this conjugation, the protecting group on the other end of the PEG spacer is removed to reveal a carboxylic acid, which is then ready for NHS ester formation. nih.gov

Strategic Introduction of the NHS Ester Functional Group

Methodologies for Integrating PEG Spacers in Fluorescent Probe Synthesis

The incorporation of polyethylene glycol (PEG) spacers into fluorescent probes is a widely used strategy to improve solubility, reduce aggregation, and provide a flexible linker between the fluorophore and the target molecule. chemrxiv.orgresearchgate.net Several chemical methodologies are employed for this purpose, with the Mitsunobu reaction and TSTU-based amide coupling being prominent examples.

Mitsunobu Reaction Conditions in PEGylation

The Mitsunobu reaction is a versatile method for forming carbon-oxygen bonds, making it suitable for attaching PEG linkers to fluorescent dyes or other molecules of interest. nih.govacs.org This reaction typically involves an alcohol (such as a hydroxyl-terminated PEG) and a pronucleophile (like a phenolic dye) which are coupled in the presence of a phosphine (B1218219) reagent (e.g., triphenylphosphine, PPh3) and an azodicarboxylate (e.g., diisopropyl azodicarboxylate, DIAD). nih.gov

In a representative synthesis, a dye containing a phenolic hydroxyl group can be reacted with a PEG-alcohol under Mitsunobu conditions to form a stable ether linkage. nih.gov This method offers the advantage of mild reaction conditions and is often used in the post-polymerization modification of materials. nih.gov For instance, a study demonstrated the coupling of a BF2dbmOH dye to a PLLA-PEG block copolymer using DIAD and PPh3 in anhydrous tetrahydrofuran (B95107) (THF). nih.gov

Table 1: Key Reagents in Mitsunobu Reaction for PEGylation

| Reagent | Function | Example |

|---|---|---|

| Phosphine | Activates the azodicarboxylate | Triphenylphosphine (PPh3) |

| Azodicarboxylate | Oxidizing agent | Diisopropyl azodicarboxylate (DIAD) |

TSTU-based Amide Coupling Protocols

N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (B81430) (TSTU) is a highly efficient coupling reagent used to form amide bonds via a reactive N-hydroxysuccinimidyl ester intermediate. peptide.combiosynth.com This method is particularly useful for coupling carboxylic acid-containing fluorophores to amine-terminated PEG spacers or biomolecules. nih.govnih.gov

The process involves the activation of the carboxylic acid on the fluorophore with TSTU in the presence of a base, such as diisopropylethylamine (DIPEA), to form an NHS-activated ester in situ. nih.gov This reactive intermediate then readily couples with a primary amine on the PEG spacer or the target molecule to form a stable amide bond. nih.gov TSTU is known for its high reactivity and its ability to facilitate couplings in aqueous solutions, making it suitable for bioconjugation applications. peptide.com For example, 6-COOH-TAMRA has been successfully coupled to an amino-PEG4 linker using TSTU and DIPEA. nih.gov

Table 2: TSTU-Based Amide Coupling Reaction Components

| Component | Role | Example |

|---|---|---|

| Coupling Reagent | Activates carboxylic acid | TSTU |

| Base | Catalyzes the reaction | Diisopropylethylamine (DIPEA) |

| Fluorophore | Contains carboxylic acid | 6-COOH-TAMRA |

Development of Multifunctional TAMRA-PEG4-Based Probes for Advanced Research

The versatile nature of the this compound structure allows for its incorporation into more complex, multifunctional probes designed for sophisticated research applications. These probes can combine the fluorescent properties of TAMRA with other functionalities, such as targeting ligands or other signaling moieties. mdpi.combiorxiv.org

The modular design of these probes enables the systematic variation of components to optimize their properties for specific applications. biorxiv.orgnih.gov For instance, by attaching different targeting peptides to the TAMRA-PEG4 scaffold, researchers can direct the probe to specific cell types or subcellular compartments. nih.gov Furthermore, the PEG4 linker itself can be modified or extended to fine-tune the probe's solubility, flexibility, and pharmacokinetic properties. nih.govchemrxiv.org

Recent advancements have seen the development of TAMRA-PEG4 based probes for use in advanced imaging techniques like Förster Resonance Energy Transfer (FRET), where TAMRA can act as an acceptor fluorophore. nih.gov In one such study, a fluorescent methylphenidate analogue was synthesized using a TAMRA-PEG4 unit for FRET-based assays to study drug-ligand interactions. nih.gov These multifunctional probes are instrumental in elucidating complex biological processes, from protein-protein interactions to the real-time tracking of molecules in living cells. mdpi.comresearchgate.net

Conjugation with Click Chemistry Handles (e.g., DBCO, Tetrazine)

The N-hydroxysuccinimide (NHS) ester group of this compound serves as a convenient anchor point for introducing bioorthogonal reactive groups, commonly known as click chemistry handles. This is typically achieved by reacting the NHS ester with a small molecule that contains both a primary amine and the desired click chemistry moiety, such as Dibenzocyclooctyne (DBCO) or a Tetrazine derivative. This reaction forms a stable amide bond, effectively converting the amine-reactive TAMRA probe into a click-chemistry-reactive one. The resulting derivatives, such as TAMRA-PEG4-DBCO and TAMRA-PEG4-Tetrazine, are primed for highly specific and efficient ligation to biomolecules bearing the corresponding reaction partner. hodoodo.comakinainc.com

A significant advancement in bioconjugation is the development of copper-free click chemistry, which circumvents the cellular toxicity associated with the traditional copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). quora.com Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is the most prominent example of this catalyst-free approach.

Derivatives like TAMRA-PEG4-DBCO are central to this methodology. The DBCO group, a dibenzylcyclooctyne, possesses significant ring strain, which allows it to react spontaneously with azide-functionalized molecules without the need for a copper catalyst. medchemexpress.comapexbt.comaatbio.com This reaction is highly specific, forms a stable triazole linkage, and proceeds efficiently under mild, aqueous conditions, making it exceptionally well-suited for labeling delicate biological samples, including live cells and whole organisms. quora.comaatbio.comnih.gov The biocompatibility and rapid kinetics of the SPAAC reaction have made TAMRA-PEG4-DBCO a valuable tool for in-vivo imaging and tracking of azide-modified biomolecules. aatbio.comnih.gov

Another powerful bioorthogonal reaction is the Inverse Electron-Demand Diels-Alder (iEDDA) cycloaddition. This reaction involves the rapid and highly selective ligation of a tetrazine with a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO). smolecule.comlumiprobe.com this compound can be converted to a tetrazine-functionalized probe, such as TAMRA-PEG4-Tetrazine or TAMRA-PEG4-Methyltetrazine. medchemexpress.comcd-bioparticles.net

These tetrazine-containing probes react with TCO-modified biomolecules with exceptionally fast kinetics, often reported to be the fastest among all bioorthogonal reactions. smolecule.combroadpharm.com The reaction is irreversible and releases nitrogen gas as a byproduct. smolecule.com This remarkable speed and specificity make iEDDA ideal for applications requiring rapid signal generation or the capture of transient biological events in real-time, even at very low concentrations. lumiprobe.commedchemexpress.com

Table 1: Comparison of Advanced Bioorthogonal Ligation Strategies

| Feature | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Inverse Electron-Demand Diels-Alder (iEDDA) |

| TAMRA Reagent | TAMRA-PEG4-DBCO medchemexpress.combroadpharm.com | TAMRA-PEG4-Tetrazine broadpharm.commedchemexpress.com |

| Reaction Partner | Azide (-N₃) | trans-Cyclooctene (TCO) lumiprobe.com |

| Catalyst Required | No (Copper-Free) aatbio.com | No chem17.com |

| Key Advantage | High biocompatibility, stable triazole product. aatbio.com | Exceptionally fast reaction kinetics. broadpharm.com |

| Typical Application | Live-cell and in-vivo metabolic labeling and imaging. nih.gov | Real-time tracking of biomolecules, rapid labeling. smolecule.comlumiprobe.com |

Copper-Free Click Chemistry (e.g., Strain-Promoted Azide-Alkyne Cycloaddition)

Creation of Heterobifunctional Cross-Linking Reagents for Research

A heterobifunctional cross-linking reagent contains two different reactive groups, allowing for the sequential conjugation of two different molecules. thermofisher.com this compound is itself a simple heterobifunctional molecule, possessing an amine-reactive NHS ester and the TAMRA fluorophore for detection. medkoo.com However, its true power lies in its use as a building block to create more complex and tailored heterobifunctional reagents for specific research applications.

By reacting the NHS ester with a molecule that has a primary amine at one end and a different reactive group (e.g., maleimide (B117702), phosphine, TCO) at the other, a new TAMRA-labeled heterobifunctional reagent is formed. medchemexpress.comlumiprobe.comthermofisher.com For example:

Reacting this compound with an amine-maleimide compound would yield a TAMRA-PEG4-Maleimide reagent, capable of labeling a fluorescent tag onto sulfhydryl groups (e.g., cysteine residues in proteins).

Conjugation with an amine-functionalized TCO molecule results in a TAMRA-PEG4-TCO reagent, which can then be used to fluorescently label tetrazine-modified biomolecules via the iEDDA reaction. lumiprobe.commedchemexpress.com

This synthetic flexibility allows researchers to design custom probes for multi-step labeling and cross-linking experiments, enabling the study of complex protein-protein interactions or the construction of targeted nanoparticle systems. broadpharm.comkorambiotech.com

Table 2: Examples of Heterobifunctional Reagents Derived from this compound

| Derived Reagent | Second Reactive Group | Target Functional Group | Potential Research Application |

| TAMRA-PEG4-Maleimide | Maleimide | Sulfhydryl (-SH) | Site-specific labeling of cysteine residues in proteins. interchim.fr |

| TAMRA-PEG4-TCO | trans-Cyclooctene (TCO) | Tetrazine | Labeling tetrazine-modified molecules via iEDDA. medchemexpress.com |

| TAMRA-PEG4-Phosphine | Phosphine | Azide (-N₃) | Staudinger ligation for labeling azide-modified targets. thermofisher.com |

| TAMRA-PEG4-Alkyne | Alkyne | Azide (-N₃) | Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). broadpharm.com |

Considerations for Scalable Synthesis of Research-Grade Conjugates

Moving from benchtop synthesis to the scalable production of research-grade TAMRA-PEG4 conjugates requires careful planning and optimization. The goal is to ensure batch-to-batch consistency, high purity, and sufficient yield for extensive research studies. Key considerations include the choice of synthetic strategy and purification methods.

Two primary synthetic routes are often considered: solid-phase synthesis and solution-phase synthesis. google.com

Solid-Phase Synthesis: This method, where the conjugate is built upon a solid resin support, is excellent for producing complex molecules like peptides with site-specific labels. It simplifies purification as excess reagents can be washed away easily after each step. However, it can be limited in terms of yield. google.comlifetein.com

Solution-Phase Synthesis: This approach is often more suitable for multi-gram scale production. While it allows for easier optimization of individual reaction steps and purification of intermediates via standard techniques like silica (B1680970) gel chromatography, it can be more complex to manage, especially for multi-step syntheses. google.com

Regardless of the synthetic route, rigorous purification is paramount. High-Performance Liquid Chromatography (HPLC) is the standard method for purifying fluorescent conjugates to remove unreacted starting materials and byproducts, which could interfere with experiments. lifetein.com Finally, comprehensive characterization of the final product using techniques such as Mass Spectrometry (e.g., MALDI) and NMR is essential to confirm the identity, purity, and stability of the research-grade conjugate, ensuring reproducibility in subsequent biological assays. google.com Several suppliers offer to produce these reagents at GMP-grade, indicating that robust and scalable synthesis protocols are available for producing highly pure and well-characterized material. broadpharm.combroadpharm.com

Methodological Applications in Biological and Chemical Research

Biomolecular Labeling and Probing Strategies

TAMRA-PEG4-NHS ester is primarily utilized in biomolecular labeling to attach a fluorescent tag to a target molecule. The NHS ester moiety allows for covalent conjugation to primary amines, while the PEG4 linker provides spacing and improves the water solubility of the conjugate. axispharm.comthermofisher.com The TAMRA fluorophore provides a strong fluorescent signal with excitation and emission maxima around 555 nm and 580 nm, respectively, making it suitable for detection in standard fluorescence microscopy and other detection systems. lifetein.comabcam.cn

The labeling of proteins with fluorescent dyes is a cornerstone of modern biochemical research, enabling the study of protein localization, interactions, and function.

The most common application of this compound is the non-specific labeling of proteins through amine-reactive conjugation. abcam.cn The N-hydroxysuccinimide (NHS) ester is highly reactive toward nucleophilic primary amine groups found on proteins. thermofisher.com These primary amines are located at the N-terminus of each polypeptide chain and, more abundantly, on the side chain of lysine (B10760008) (Lys) residues. thermofisher.com

The conjugation reaction is highly dependent on pH; it proceeds most efficiently in a slightly alkaline buffer, typically with a pH between 8.3 and 8.5. lumiprobe.comatto-tec.com At this pH, the primary amines are deprotonated and thus sufficiently nucleophilic to attack the ester, leading to the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide. lumiprobe.comrsc.org Because lysine residues are often numerous and located on the protein surface, they are generally accessible for conjugation without requiring protein denaturation. thermofisher.comnih.gov The hydrophilic PEG4 spacer in the this compound enhances the solubility of the labeled protein in aqueous solutions and provides a flexible linker that separates the bulky fluorophore from the protein's surface. thermofisher.com

Table 1: Key Parameters of Amine-Reactive Conjugation with this compound

| Parameter | Description |

| Reactive Group | N-hydroxysuccinimide (NHS) ester |

| Target Group | Primary amines (-NH2) on lysine residues and the N-terminus |

| Optimal pH | 8.3 - 8.5 lumiprobe.com |

| Resulting Bond | Stable amide bond rsc.org |

| Key Advantage | High reactivity and formation of a stable conjugate rsc.org |

While general lysine labeling is straightforward, it can result in a heterogeneous mixture of protein molecules with dyes attached at various positions. nih.gov This lack of specificity can sometimes alter protein conformation, interfere with function, or complicate biophysical analyses. nih.gov To overcome these limitations, researchers have developed strategies to achieve site-specific labeling at the protein's N-terminus.

One advanced method involves a chemoenzymatic approach using sortase enzymes. For instance, sortase A from S. aureus can recognize a specific peptide motif (e.g., LPXTG) and catalyze the formation of a new peptide bond between the threonine in the motif and an N-terminal glycine (B1666218) residue on the target protein. sci-hub.se In this strategy, a probe is first synthesized by linking this compound to a peptide containing the sortase recognition motif. This probe is then incubated with the target protein, which has been engineered to have an exposed N-terminal glycine sequence, in the presence of sortase A. The enzyme specifically conjugates the TAMRA-labeled peptide to the N-terminus of the target protein. sci-hub.se

Another chemical strategy transforms the non-specific NHS ester into a reagent for site-specific modification. This can be achieved by converting the NHS ester into a more chemoselective thioester using a reagent like mercaptoethanesulfonate (MESNA). nih.gov The resulting thioester can then be used to specifically label a protein that has been engineered to have a unique N-terminal cysteine (N-Cys) residue through a process similar to native chemical ligation. nih.govnih.gov These methods provide precise control over the labeling site, ensuring homogeneity and preserving the protein's native structure and function. nih.gov

After the labeling reaction, it is crucial to determine the labeling efficiency, often expressed as the degree of labeling (DOL) or stoichiometry, which is the average number of dye molecules conjugated to each protein molecule. cytoskeleton.com This value is typically calculated using absorption spectroscopy. cytoskeleton.com

The process involves measuring the absorbance of the purified protein-dye conjugate at two specific wavelengths: 280 nm, which is the maximum absorbance for most proteins, and the maximum absorbance wavelength for the TAMRA dye (approximately 555 nm). abcam.cnresearchgate.net The concentration of the protein is calculated using the Beer-Lambert law and its known molar extinction coefficient at 280 nm. However, since the TAMRA dye also absorbs light at 280 nm, a correction factor must be applied to the A280 reading to accurately determine the protein concentration. The concentration of the bound dye is determined from its absorbance at 555 nm. The DOL is then calculated as the molar ratio of the dye to the protein. cytoskeleton.com A final labeling stoichiometry of 1-2 dyes per protein molecule is often targeted to avoid issues like fluorescence self-quenching. lifetein.comcytoskeleton.com

Table 2: Parameters for Calculating Degree of Labeling (DOL)

| Parameter | Symbol | Description |

| Conjugate Absorbance at 280 nm | A280 | Measured absorbance of the labeled protein at 280 nm. |

| Conjugate Absorbance at Dye Max | Amax | Measured absorbance of the labeled protein at ~555 nm for TAMRA. |

| Molar Extinction Coefficient of Dye | εDye | Molar absorptivity of the dye at its Amax (for TAMRA, ~68,000 cm-1M-1). bioacts.com |

| Molar Extinction Coefficient of Protein | εProtein | Molar absorptivity of the protein at 280 nm. |

| Correction Factor | CF280 | A280 of the dye / Amax of the dye (for TAMRA, ~0.3). bioacts.com |

The formula for DOL is: DOL = (Amax × εProtein) / [(A280 - (Amax × CF280)) × εDye]

A significant consideration in protein labeling is ensuring that the attached fluorophore does not compromise the protein's native three-dimensional structure (conformation) and its biological activity. nih.gov Non-specific labeling of multiple lysine residues can be problematic if some of these residues are located within the protein's active site or at interfaces required for protein-protein interactions. sci-hub.se

The inclusion of the PEG4 spacer in the this compound molecule is specifically designed to mitigate such issues. thermofisher.com This flexible spacer arm physically separates the relatively large and hydrophobic TAMRA dye from the protein's surface, which can minimize steric hindrance and reduce the likelihood of the dye interfering with the protein's folding or binding capabilities. thermofisher.comlifetein.com Furthermore, the development of site-specific labeling strategies, as described previously, provides a robust solution to this challenge. nih.govsci-hub.se By directing the label to a specific, non-critical site on the protein, such as the N-terminus, researchers can preserve the integrity of functional domains, ensuring that the labeled protein behaves similarly to its unlabeled counterpart in biological assays. nih.govnih.gov

In addition to proteins, this compound is widely used for labeling oligonucleotides for applications in molecular biology. targetmol.comclinisciences.com The principle of this technique is similar to protein labeling, relying on the reaction between the NHS ester and a primary amine.

For this purpose, a modified oligonucleotide is first chemically synthesized to include a primary amine group. bioacts.com This is typically achieved by incorporating a special phosphoramidite (B1245037) building block that contains a protected amine on a linker arm during solid-phase synthesis. After synthesis and deprotection, the resulting oligonucleotide has a free primary amine, usually at the 5' or 3' terminus, which is available for conjugation. bioacts.com The amine-modified oligonucleotide is then reacted with this compound in a suitable buffer to form a stable amide bond, covalently attaching the TAMRA dye. cnreagent.com This post-synthesis labeling method is robust and allows for the preparation of fluorescently-labeled DNA or RNA probes used in various research applications, including DNA sequencing and quantitative PCR. cd-bioparticles.net

The Chemical Compound this compound: A Detailed Examination

This compound is a specialized chemical reagent utilized in biological and chemical research for fluorescently labeling molecules. medkoo.comtargetmol.combioscience.co.uk This compound integrates three key components: a TAMRA (tetramethylrhodamine) fluorophore, a PEG4 (tetraethylene glycol) spacer, and an NHS (N-hydroxysuccinimide) ester reactive group. The TAMRA component provides the fluorescent signal, the PEG4 spacer enhances solubility in aqueous environments and provides a flexible linker, and the NHS ester allows for covalent attachment to primary amines on target molecules. medkoo.comtargetmol.combioscience.co.uklumiprobe.com

The unique structure of this compound makes it a valuable tool in a variety of research applications, from DNA analysis to the study of protein interactions.

Application in Automated DNA Sequencing

The TAMRA dye has become a prominent tool for labeling oligonucleotides used in automated DNA sequencing. cd-bioparticles.netbioacts.com The NHS ester group readily reacts with amine-modified oligonucleotides to form a stable amide bond. This covalent labeling allows for the fluorescent detection of DNA fragments during the sequencing process. The bright fluorescence and photostability of TAMRA contribute to the generation of reliable and high-quality sequencing data. axispharm.com

Use in Quantitative PCR (qPCR) Research Assays

In quantitative PCR (qPCR), TAMRA-labeled oligonucleotides are employed as probes to monitor the amplification of specific DNA sequences in real-time. The TAMRA fluorophore often functions as a quencher in certain probe designs, such as TaqMan probes. When the probe is intact, the fluorescence of a reporter dye is quenched by TAMRA. As the DNA polymerase extends the primer and degrades the probe, the reporter dye is separated from the quencher, resulting in a measurable increase in fluorescence that is proportional to the amount of amplified DNA.

Peptide Labeling for Structural and Functional Investigations

This compound is frequently used for labeling peptides to study their structure, function, and interactions. lifetein.com The NHS ester reacts with primary amines, such as the N-terminus of a peptide or the side chain of a lysine residue, to form a stable covalent bond. lifetein.com

In custom peptide synthesis, this compound can be introduced at specific sites within a peptide sequence. lifetein.com This allows for the creation of fluorescently labeled peptides with tailored properties for various research applications, including enzyme activity assays and receptor binding studies. The PEG4 linker helps to improve the solubility of the often hydrophobic TAMRA dye, which can otherwise lead to aggregation of the labeled peptide. lifetein.com

Solid-phase peptide synthesis (SPPS) allows for the precise, site-specific incorporation of labels like TAMRA. lifetein.com By using orthogonal protecting groups, the this compound can be directed to a specific lysine residue or the N-terminus of the peptide while it is still attached to the solid support. This ensures a homogeneously labeled peptide population, which is crucial for quantitative studies. lifetein.com

Advanced Fluorescence-Based Research Techniques

The fluorescent properties of TAMRA make it suitable for a range of advanced research techniques that rely on the detection of light emission.

Fluorescence Resonance Energy Transfer (FRET) Studies in Molecular Interactions

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions in real-time. nih.gov In FRET, energy is transferred from an excited donor fluorophore to a nearby acceptor fluorophore non-radiatively. TAMRA is often used as an acceptor dye in FRET pairs, frequently paired with a donor like fluorescein (B123965) (FAM). lifetein.com The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor, typically in the range of 1-10 nanometers.

By labeling two interacting molecules, such as a peptide and a protein, with a FRET donor and acceptor pair, researchers can monitor their association and dissociation. lifetein.com When the molecules are in close proximity, FRET occurs, leading to a decrease in the donor's fluorescence and an increase in the acceptor's fluorescence. This change in fluorescence signal provides a direct measure of the molecular interaction. For example, TAMRA-labeled kinase substrate peptides have been used to quantify enzymatic activity by observing changes in FRET efficiency upon phosphorylation. lifetein.com

Advanced Fluorescence-Based Research Techniques

Fluorescence Resonance Energy Transfer (FRET) Studies in Molecular Interactions

Investigating Protein-Protein Interactions

This compound is utilized to label and track one of the interacting protein partners, enabling researchers to study the real-time dynamics of these interactions within living cells. By attaching the fluorescent tag, scientists can visualize and monitor how proteins associate and dissociate, providing critical insights into cellular signaling pathways and identifying potential new drug targets. axispharm.com This method is crucial for understanding the intricate networks that govern cellular function. The NHS ester facilitates the labeling of proteins by reacting with the primary amino groups of lysine residues or the N-terminus.

Analyzing Drug-Ligand Interactions

The study of how drugs interact with their target molecules is a cornerstone of pharmaceutical research. In one study, a derivative of methylphenidate was conjugated with TAMRA via a PEG4 chain (MPH-TAMRA) to investigate its interaction with Synapsin III, a protein implicated in Parkinson's disease. nih.gov This fluorescent analog allowed researchers to observe the binding of the drug to its target within cells using Förster Resonance Energy Transfer (FRET). nih.gov The findings supported that MPH-TAMRA could enter cells and specifically bind to Synapsin III, demonstrating the utility of such fluorescent probes in studying drug-ligand interactions and for detecting target proteins in cytological samples. nih.gov In another example, fluorescent analogues of the GPR3 ligand AF64394 were developed using a C6-linker fused to a 5-TAMRA fluorophore to enable real-time binding studies for this orphan G protein-coupled receptor. nih.gov

Advanced Fluorescence Microscopy Applications

The bright and photostable fluorescence of TAMRA makes it a powerful tool for various advanced microscopy techniques, allowing for detailed visualization of cellular processes. axispharm.com

Live-Cell Imaging and Visualization of Subcellular Structures

This compound and similar TAMRA-based probes are widely used for live-cell imaging, enabling the real-time visualization of subcellular structures and dynamic processes. axispharm.comlifetein.com The cell-permeable nature of some TAMRA derivatives, often enhanced by modifications that favor a non-fluorescent, hydrophobic state until binding to the target, allows for labeling of intracellular proteins with minimal background fluorescence. mpg.de This has been applied to image various structures, including the cytoskeleton (actin, tubulin), mitochondria, and nuclei. mpg.de For instance, TAMRA-labeled peptides can be used to monitor their uptake and trafficking within live cells over extended periods, a critical aspect for studying the mechanisms of cell-penetrating peptides. lifetein.com

Super-Resolved Fluorescence Microscopy Approaches

Super-resolution microscopy techniques, which bypass the diffraction limit of light, have been significantly enhanced by the use of bright and photostable dyes like TAMRA. These methods allow for imaging at the nanoscale, providing unprecedented detail of cellular architecture. nih.gov For example, a study demonstrated the use of a TAMRA-methylphenidate conjugate (TAMRA-MPH) in conjunction with Airyscan super-resolution microscopy to evaluate its co-localization with Synapsin III in primary neurons. nih.gov This approach revealed that the TAMRA-MPH signal was extensively co-localized with Synapsin III, particularly in larger protein aggregates. nih.gov Techniques like Structured Illumination Microscopy (SIM) also benefit from bright and photostable dyes for imaging thicker sections and for live-cell imaging applications. thermofisher.com

Studying Protein Localization and Dynamics

Understanding where proteins are located within a cell and how they move is fundamental to cell biology. This compound facilitates these studies by allowing for the precise labeling of proteins of interest. axispharm.com Once labeled, the proteins can be tracked using time-lapse microscopy to monitor their dynamic behavior, such as movement between cellular compartments or changes in localization in response to stimuli. lifetein.comcaltech.edu This provides valuable information on protein function and regulation within the cellular context.

Flow Cytometry in Cellular and Molecular Research

Flow cytometry is a powerful technique for analyzing and sorting cell populations based on their fluorescent properties. TAMRA-labeled molecules are well-suited for this application due to the dye's bright fluorescence. axispharm.comaxispharm.com By tagging specific cell surface or intracellular molecules with this compound, researchers can identify and quantify different cell types within a heterogeneous population. axispharm.com This is particularly useful in immunology for characterizing immune cell subsets and in cancer research for identifying tumor cells. The strong signal from TAMRA ensures sensitive detection even of low-abundance molecules. axispharm.com

Molecular Tracking and Dynamics Studies

The intense red-orange fluorescence of the TAMRA moiety (with an excitation maximum around 555 nm and an emission maximum near 580 nm) makes this compound an excellent choice for fluorescently tagging and tracking biomolecules within complex biological systems. axispharm.com Once covalently attached to a protein or nucleic acid, the fluorescent label allows for the visualization and monitoring of the molecule's location, movement, and concentration in real-time. This is particularly valuable in advanced imaging techniques such as fluorescence microscopy and flow cytometry. The ability to track labeled entities provides significant insights into dynamic cellular processes, including protein trafficking and localization, which are fundamental to understanding cellular signaling pathways. For instance, by labeling a specific protein, researchers can observe its journey through different cellular compartments, its rate of movement, and its interactions with other cellular components.

Investigation of Biomolecular Interactions and Pathways

Development of Fluorescent Drug Probes for Ligand Binding Studies

This compound is instrumental in the development of fluorescent probes to study the interactions between drugs and their biological targets. By attaching the dye to a known ligand, researchers can create a tool to visualize and quantify binding events. A notable example is the creation of a fluorescent methylphenidate (MPH) analogue, MPH-TAMRA, designed to study its binding to Synapsin III, a protein implicated in Parkinson's disease pathology. nih.gov

In this research, the TAMRA fluorophore was conjugated to the MPH scaffold via a PEG4 chain. nih.gov The resulting probe, MPH-TAMRA, was able to enter primary mesencephalic neurons and human neuroblastoma cells. nih.gov Its interaction with human green fluorescent protein (GFP)-conjugated Synapsin III could be detected using Förster Resonance Energy Transfer (FRET). nih.gov FRET studies allow for the detection of molecular interactions at close range, as energy is transferred from a donor fluorophore (like GFP) to an acceptor fluorophore (like TAMRA) when they are in proximity. axispharm.comlifetein.com The successful design of the MPH-TAMRA probe provides a powerful tool for studying drug-ligand interactions directly within a cellular context through advanced imaging techniques. nih.gov

| Probe Component | Description | Function | Reference |

| Methylphenidate (MPH) | A drug scaffold | Binds to the target protein, Synapsin III. | nih.gov |

| TAMRA | A fluorophore (5-Carboxytetramethylrhodamine) | Provides the fluorescent signal for detection. | nih.gov |

| PEG4 Linker | A polyethylene (B3416737) glycol chain | Connects MPH and TAMRA, providing solubility and spacing. | nih.gov |

| Synapsin III | Target protein | A synaptic partner of alpha-synuclein (B15492655) involved in Parkinson's disease. | nih.gov |

Insights into Enzyme Activity and Mechanisms through Labeling

Labeling peptides and other substrates with this compound allows for the investigation of enzyme activity and reaction mechanisms. The NHS ester chemistry facilitates the covalent attachment of the dye to primary amines on peptides, such as those found on lysine residues or the N-terminus. lifetein.com These fluorescently labeled substrates are often used in FRET-based assays to monitor enzymatic processes like phosphorylation. lifetein.com

In a typical FRET assay for kinase activity, a substrate peptide is dually labeled with a donor fluorophore and an acceptor fluorophore, such as TAMRA. When the peptide is intact, the two fluorophores are close, and FRET occurs. Upon enzymatic modification (e.g., cleavage or phosphorylation) by a kinase, the conformation of the peptide may change, altering the distance between the donor and acceptor. This change in distance leads to a quantifiable change in the FRET signal, which directly correlates with enzyme activity. lifetein.com This method provides a sensitive and continuous way to measure the kinetics of enzymatic reactions. The hydrophilic PEG4 spacer in this compound is particularly advantageous as it helps to maintain the solubility of the labeled peptide in aqueous assay buffers. broadpharm.com

| Assay Component | Role | Detection Principle | Reference |

| Labeled Peptide | Enzyme substrate | Contains primary amines for labeling with this compound. | lifetein.com |

| Enzyme (e.g., Kinase) | Catalyst | Modifies the labeled peptide substrate. | lifetein.com |

| FRET Donor/Acceptor Pair | Signal generation | TAMRA often serves as the acceptor dye. | axispharm.comlifetein.com |

| Fluorescence Detector | Measurement | Quantifies the change in fluorescence to determine enzyme activity. | lifetein.com |

Material Science and Surface Functionalization for Advanced Research

Covalent Immobilization of Biomolecules onto Solid Supports

The NHS ester functionality of this compound is highly effective for the covalent immobilization of amine-containing biomolecules onto various solid supports. targetmol.com This is a foundational technique for creating functionalized surfaces used in a wide range of biomedical and diagnostic applications. Surfaces such as gold chips, nanoparticles, or polymer brushes can be pre-functionalized to present primary amine groups. escholarship.orggoogle.com The this compound-labeled biomolecule can then be covalently attached to these surfaces through the reaction between the NHS ester and the surface amines, forming stable amide bonds. thermofisher.com

This immobilization strategy is crucial for applications where the precise orientation and stability of the biomolecule are important. escholarship.org For example, in proteomics, peptides can be immobilized on a solid support for subsequent analysis. google.com The PEG4 linker serves a dual purpose: it improves the water solubility of the labeled biomolecule and acts as a spacer arm, physically separating the biomolecule from the surface. axispharm.combiochempeg.com This separation can reduce steric hindrance and help maintain the biological activity of the immobilized molecule, which is critical for its interaction with other molecules in solution. escholarship.org

Development of Biosensors and Biointerfaces for Detection and Analysis

The covalent immobilization of fluorescently labeled biomolecules is a key step in the fabrication of advanced biosensors and biointerfaces. escholarship.org this compound is used to create these systems for detecting and analyzing biological events. For example, labeled proteins or antibodies can be attached to the surface of a sensor chip, such as those used in Surface Plasmon Resonance (SPR). escholarship.org

In an SPR-based biosensor, the binding of an analyte to the immobilized, TAMRA-labeled biomolecule on a gold surface causes a change in the refractive index at the sensor surface. escholarship.org This change is detected as a shift in the resonance angle of the reflected light, providing real-time, label-free detection of the binding event. escholarship.org While the TAMRA label itself is not directly measured in SPR, its use during the development and characterization of the biointerface can confirm the successful immobilization of the biomolecule. Furthermore, the fluorescent properties of TAMRA can be used in complementary fluorescence-based detection methods or for quality control of the sensor surface. The stable, covalent linkage provided by the NHS ester chemistry ensures the robustness and reusability of the biosensor. escholarship.org

| Application Area | Immobilization Strategy | Key Benefit of this compound | Reference |

| Functionalized Surfaces | Reaction of NHS ester with amine-modified solid supports. | Provides a fluorescent tag for verification and a stable covalent linkage. | targetmol.comthermofisher.com |

| Biosensors (e.g., SPR) | Covalent attachment of labeled proteins/antibodies to a sensor chip. | Enables creation of stable, active biointerfaces for real-time analysis. | escholarship.org |

| Nanoparticle Functionalization | Conjugation of labeled biomolecules to nanoparticle surfaces. | The PEG4 linker improves solubility and reduces non-specific binding. | axispharm.com |

Surface Modification for Enhanced Biorecognition and Assay Development

The strategic modification of surfaces is a cornerstone of modern biological and chemical research, enabling the development of sophisticated diagnostic assays, biosensors, and platforms for studying molecular interactions. This compound has emerged as a valuable tool in this field, offering a unique combination of features for creating functionalized surfaces with enhanced biorecognition capabilities. Its tripartite structure, consisting of a fluorescent reporter (TAMRA), a flexible spacer arm (PEG4), and a reactive group for covalent attachment (NHS ester), allows for precise control over surface properties and the immobilization of biomolecules.

The fundamental principle behind its application is the reaction of the N-hydroxysuccinimide (NHS) ester group with primary amines (–NH2). targetmol.combioscience.co.ukthermofisher.com These amine groups are readily available on the surfaces of various materials (e.g., amine-functionalized glass slides, microplates, or nanoparticles) and, crucially, on biomolecules such as proteins, antibodies, and amine-modified oligonucleotides. targetmol.comclinisciences.comdcchemicals.com This reaction forms a stable, covalent amide bond, effectively tethering the TAMRA-PEG4 moiety to the substrate or molecule of interest. thermofisher.commedchemexpress.com

The inclusion of the polyethylene glycol (PEG) spacer is critical for enhancing biorecognition. The PEG4 linker provides several key advantages:

Increased Hydrophilicity: It renders surfaces more water-soluble, which is essential for maintaining the stability and activity of immobilized biomolecules in aqueous biological buffers. smolecule.combroadpharm.com

Reduced Non-Specific Binding: The PEG spacer creates a hydrophilic barrier that effectively minimizes the unwanted adsorption of proteins and other molecules from the sample matrix onto the surface. axispharm.com This reduction in background noise is paramount for the development of sensitive and specific assays.

Steric Hindrance Reduction: The flexible spacer arm physically separates the immobilized biomolecule from the surface, reducing steric hindrance and ensuring that its binding sites are accessible for interaction with its target. broadpharm.com

The tetramethylrhodamine (B1193902) (TAMRA) component serves as a robust fluorescent label, emitting a bright, photostable signal in the red-orange spectrum. axispharm.com This built-in reporter group allows for direct visualization and quantification of surface modification and subsequent binding events without the need for secondary detection reagents. This is highly advantageous in the development of various analytical platforms, including fluorescence microscopy, flow cytometry, and microplate-based assays. axispharm.com

Detailed Research Findings

Research applications leverage these properties for creating highly specific and sensitive analytical systems. For instance, surfaces can be functionalized with this compound to create a fluorescent, anti-fouling layer. Subsequently, capture molecules like antibodies or specific DNA sequences can be immobilized onto this layer. In a biosensor context, when a target analyte binds to the immobilized capture molecule, it can be detected through various mechanisms, such as a change in the local environment of the TAMRA dye, leading to a measurable change in fluorescence.

In one research approach, amine-modified surfaces are treated with this compound. This not only passivates the surface against non-specific interactions but also provides a fluorescent signal that can be used to normalize the results of a binding assay. Biomolecules, such as proteins or peptides, can then be covalently attached to this functionalized surface. thermofisher.com The success of this immobilization can be confirmed by measuring the fluorescence intensity. This modified surface is then ready for use in assays to detect specific interactions. For example, a protein-functionalized surface can be used to screen for binding partners or inhibitors.

Another application involves the labeling of biomolecules in solution prior to their immobilization. A protein can be labeled with this compound, and this fluorescently tagged protein can then be attached to a surface. This allows researchers to precisely quantify the density of immobilized proteins and study their distribution on the surface. Such controlled surface architectures are critical for developing reproducible and reliable assays. google.com

The table below summarizes the key components of the this compound and their respective roles in surface modification applications.

| Component | Chemical Group | Function in Surface Modification & Assay Development |

| Fluorophore | Tetramethylrhodamine (TAMRA) | Provides a bright and photostable red-orange fluorescent signal for detection and quantification. axispharm.comaxispharm.com |

| Spacer | Polyethylene Glycol (PEG4) | Increases solubility, reduces non-specific binding, and provides a flexible linker to minimize steric hindrance. broadpharm.comaxispharm.com |

| Reactive Group | N-Hydroxysuccinimide (NHS) Ester | Reacts with primary amines to form stable covalent amide bonds for immobilization on surfaces or conjugation to biomolecules. thermofisher.comlumiprobe.com |

The following table outlines specific research applications where this compound is utilized for surface modification.

| Application Area | Description of Use | Research Goal |

| Biosensor Development | Covalent attachment of this compound to an amine-functionalized sensor chip creates a fluorescent and anti-fouling surface for the subsequent immobilization of capture probes (e.g., antibodies). | To create a sensitive and specific sensing platform where binding events can be monitored via changes in fluorescence with minimal background signal. acs.org |

| Protein & Antibody Arrays | Proteins or antibodies are spotted and covalently linked to an NHS-ester reactive surface that has been pre-functionalized, or they are labeled with this compound before immobilization. | To create fluorescently-encoded microarrays for high-throughput screening of protein interactions, antibody specificity, or biomarker detection. thermofisher.com |

| Cellular Imaging Substrates | Glass coverslips or culture plates are modified with this compound and then conjugated with peptides or other biomolecules that influence cell adhesion or behavior. | To study cell-surface interactions on a fluorescently traceable and well-defined substrate, correlating surface properties with cellular responses. |

| Nanoparticle Functionalization | Amine-modified nanoparticles (e.g., silica (B1680970) or polymer-based) are reacted with this compound to create fluorescent, biocompatible nanoparticles for targeted imaging and delivery studies. dcchemicals.com | To produce stable, fluorescently-labeled nanoparticles with reduced non-specific uptake and the ability to be tracked in biological systems. |

By integrating a fluorescent reporter, a biocompatible spacer, and a versatile reactive group into a single molecule, this compound provides a powerful and streamlined solution for the development of advanced, surface-based assays and biorecognition platforms.

Comparative Analysis and Methodological Considerations in Research Design

Comparative Performance with Other Amine-Reactive Fluorescent Dyes

The selection of a fluorescent label for amine modification is a critical decision in the design of biological assays. The performance of TAMRA-PEG4-NHS ester is often benchmarked against other common classes of amine-reactive dyes, such as fluorescein (B123965) and cyanine (B1664457) derivatives. Key differentiators include spectral properties, photostability, and sensitivity to environmental factors like pH.

Distinction from Fluorescein Derivatives (e.g., FITC)

TAMRA (Tetramethylrhodamine) and fluorescein derivatives, such as Fluorescein Isothiocyanate (FITC), represent two distinct families of fluorescent dyes with different spectral and performance characteristics. TAMRA, a rhodamine-derived dye, typically exhibits excitation and emission maxima around 555 nm and 580 nm, respectively, placing it in the red-orange portion of the visible spectrum. lifetein.com In contrast, FITC emits in the green spectrum. lifetein.com

A significant advantage of TAMRA over fluorescein derivatives is its superior photostability. lifetein.com Fluorescein-based dyes are known for their relatively high rate of photobleaching, which can limit their utility in experiments requiring prolonged light exposure, such as time-lapse microscopy. tdblabs.senih.gov Rhodamine-based fluorophores like TAMRA generally demonstrate stronger resistance to photobleaching.

Furthermore, the fluorescence of FITC is highly sensitive to pH, which can impact the reliability of experimental results in environments with fluctuating pH. tdblabs.se While TAMRA's fluorescence is also pH-dependent, it is generally considered less sensitive than fluorescein.

Contrast with Cyanine Dyes (e.g., Cy3)

Cyanine dyes, such as Cy3, are another major class of fluorescent labels used in biological research. Cy3 dyes are known for their bright orange-red fluorescence, with absorption and emission maxima around 550 nm and 570 nm, respectively, making their spectral properties similar to TAMRA. axispharm.com

One of the primary distinctions lies in their photostability and quantum yield. While both are considered photostable, some sources suggest that TAMRA and its derivatives can be more photostable and offer higher fluorescence than Cy3, making them well-suited for imaging and flow cytometry applications. baseclick.eu However, other reports highlight the excellent photostability and high quantum yield of Cy3 dyes. axispharm.com

A key difference is their pH sensitivity. TAMRA's fluorescence is known to be pH-dependent, whereas Cy3 dyes are generally pH-insensitive. lifetein.com This makes Cy3 a more suitable choice for experiments where pH cannot be strictly controlled. Conversely, TAMRA is reported to be more hydrophobic than Cy3, which can sometimes lead to issues with solubility and peptide aggregation. lifetein.com The introduction of a PEG4 spacer in this compound helps to mitigate this hydrophobicity.

Discussion of Photostability in Research Imaging

Photostability, the resistance of a fluorophore to photochemical destruction upon exposure to light, is a paramount consideration in fluorescence imaging. nih.gov The permanent loss of fluorescence, or photobleaching, can significantly limit the duration of imaging experiments and affect the spatiotemporal resolution of super-resolution microscopy techniques. nih.gov

TAMRA is recognized for its robust photophysical properties and good photostability, which allows for minimal signal loss during extended imaging sessions, a crucial feature for applications like time-lapse microscopy and single-molecule tracking. lifetein.comaxispharm.com This resistance to photobleaching enables longer observation times and the use of higher intensity light sources without significant degradation of the fluorescent signal. nih.govaxispharm.com The photostability of TAMRA makes it a reliable choice for various advanced imaging techniques. nih.govaxispharm.com

pH-Dependent Fluorescence Characteristics and Experimental Implications

The fluorescence intensity of TAMRA is sensitive to the pH of its environment. lifetein.com This characteristic is attributed to the rhodamine backbone, which can undergo structural changes in alkaline conditions. lifetein.com Specifically, in environments with a pH greater than 8.0, the zwitterionic form of the dye can shift, leading to a reduction in its quantum yield and, consequently, diminished fluorescence. lifetein.comlifetein.com

This pH sensitivity has important experimental implications. To ensure consistent and optimal fluorescence signals, it is crucial to maintain a controlled pH during experiments involving TAMRA-labeled molecules. lifetein.com Researchers often employ pH-stabilized buffers, such as HEPES, to maintain neutral or slightly acidic conditions where TAMRA's fluorescence is optimal. lifetein.comlifetein.com In some applications, this pH sensitivity can be leveraged; for instance, TAMRA has been used in conjunction with pH-insensitive dyes like OG-FAM for ratiometric pH measurements in cellular environments. nih.gov However, for most labeling applications, careful pH control is essential for reproducible and reliable results. lifetein.com

Optimization of Labeling Protocols for Research Fidelity

Achieving reliable and reproducible results with this compound hinges on the careful optimization of the labeling protocol. The reactivity of the NHS ester with primary amines is highly dependent on specific reaction conditions.

Meticulous Buffer Selection and pH Control for Optimal Reactivity

The reaction between an NHS ester and a primary amine is critically dependent on pH. lumiprobe.com The primary amine must be in a non-protonated state to be reactive. bocascientific.com Therefore, the labeling reaction is typically carried out in a buffer with a neutral to slightly basic pH. broadpharm.com The optimal pH range for the reaction of NHS esters with primary amines, such as the N-terminus of a protein or the epsilon-amino group of lysine (B10760008) residues, is generally between 7.2 and 9.0. bocascientific.combroadpharm.com A pH of 8.3-8.5 is often cited as optimal for achieving a high labeling yield. lumiprobe.com

However, a competing reaction, the hydrolysis of the NHS ester, also accelerates with increasing pH. lumiprobe.combocascientific.com This hydrolysis renders the dye non-reactive. Consequently, a careful balance must be struck. While a higher pH favors the amine reaction, it also increases the rate of dye degradation. Therefore, maintaining the pH within the recommended range is crucial for maximizing the conjugation efficiency.

The choice of buffer is equally important. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218), must be strictly avoided as they will compete with the target molecule for reaction with the NHS ester, thereby reducing the labeling efficiency. bocascientific.combroadpharm.com Amine-free buffers such as phosphate-buffered saline (PBS), sodium bicarbonate, or HEPES are recommended for the labeling reaction. lifetein.comlumiprobe.combroadpharm.com If the biomolecule is in a buffer containing amines, it must be exchanged into a suitable amine-free buffer before initiating the labeling reaction. broadpharm.com

Control of Degree of Labeling (DOL) to Prevent Quenching or Aggregation

The Degree of Labeling (DOL), which defines the average number of dye molecules conjugated to a single biomolecule, is a critical parameter in experiments utilizing this compound. jenabioscience.com An optimal DOL is essential for maximizing the fluorescent signal without inducing detrimental effects such as fluorescence quenching or protein aggregation. jenabioscience.comlifetein.com

Control over the DOL is typically achieved by carefully managing the reaction conditions. Key factors include:

Molar Ratio: Adjusting the molar ratio of this compound to the biomolecule is the primary method for controlling the DOL. acs.org

Protein Concentration: Higher protein concentrations can improve labeling efficiency, while concentrations below 2 mg/mL may decrease it. jenabioscience.comabcam.cn